5-Chloro-2-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride
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Overview
Description
5-Chloro-2-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride is a complex organic compound with the molecular formula C14H8Cl2FNO4S . This compound is characterized by the presence of multiple functional groups, including chloro, nitro, styryl, and sulfonyl fluoride groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride typically involves multi-step organic reactions. One common method involves the nitration of a suitable aromatic precursor, followed by chlorination and subsequent sulfonylation.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Advanced techniques like continuous flow reactors may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the styryl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of substituted derivatives with different nucleophiles.
Reduction: Conversion of the nitro group to an amine.
Oxidation: Formation of oxidized derivatives at the styryl group.
Scientific Research Applications
5-Chloro-2-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-2-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. This compound may also interact with cellular pathways involved in oxidative stress and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Chloro-2-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride is unique due to its combination of functional groups, which impart distinct chemical reactivity and biological activity. The presence of both chloro and nitro groups allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development .
Properties
Molecular Formula |
C14H8Cl2FNO4S |
---|---|
Molecular Weight |
376.2 g/mol |
IUPAC Name |
5-chloro-2-[(E)-2-(2-chloro-4-nitrophenyl)ethenyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H8Cl2FNO4S/c15-11-5-3-10(14(7-11)23(17,21)22)2-1-9-4-6-12(18(19)20)8-13(9)16/h1-8H/b2-1+ |
InChI Key |
AIRILOQPESOZMY-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)/C=C/C2=C(C=C(C=C2)Cl)S(=O)(=O)F |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C=CC2=C(C=C(C=C2)Cl)S(=O)(=O)F |
Origin of Product |
United States |
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